molecular formula C27H16Cl2F3N3OS B11782415 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11782415
M. Wt: 558.4 g/mol
InChI Key: VVJYZCOTQJGERC-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorophenyl, cyanopyridinyl, and trifluoromethylphenyl groups. Its diverse functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyanopyridinyl intermediate, followed by the introduction of the chlorophenyl groups through substitution reactions. The final step involves the formation of the acetamide linkage with the trifluoromethylphenyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine under the influence of reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the cyanopyridinyl and trifluoromethylphenyl groups allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and other signaling molecules. The compound’s effects are mediated through its ability to alter the conformation and function of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.

    N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the cyanopyridinyl and chlorophenyl groups, leading to a different mechanism of action and applications.

    4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridine: Lacks the thioacetamide linkage, affecting its chemical stability and reactivity.

Properties

Molecular Formula

C27H16Cl2F3N3OS

Molecular Weight

558.4 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H16Cl2F3N3OS/c28-17-11-9-16(10-12-17)24-13-19(18-5-1-3-7-22(18)29)20(14-33)26(35-24)37-15-25(36)34-23-8-4-2-6-21(23)27(30,31)32/h1-13H,15H2,(H,34,36)

InChI Key

VVJYZCOTQJGERC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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